molecular formula C7H12N2O B2651472 (3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-1-one CAS No. 868585-36-8

(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-1-one

Cat. No. B2651472
CAS RN: 868585-36-8
M. Wt: 140.186
InChI Key: XLHNWTSCXPCOMK-WDSKDSINSA-N
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Description

The compound “(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-1-one” is a type of pyridine derivative . Pyridine derivatives are a group of heterocyclic compounds that have been widely studied due to their potential applications in various fields, including pharmaceuticals .


Synthesis Analysis

The synthesis of pyridine derivatives often involves the use of Grignard reagents and acetic anhydride . In one method, Grignard reagents are added to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This results in the formation of 2-substituted pyridines .


Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex, with various substituents possible at different positions on the pyridine ring . The specific structure of “(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-1-one” is not provided in the search results.


Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of chemical reactions. For example, addition of Grignard reagents to pyridine N-oxides can result in the formation of 2-substituted pyridines . Other reactions include cross-coupling with aryl bromides .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of lactone fused perhydroisoxazolo[2,3-a]pyridines, including derivatives of the (3aS,7aS) configuration, has been thoroughly investigated. These studies demonstrate the conformational preferences of these compounds in solid state and solution, highlighting the impact of the lactone ring size on the fusion type and piperidine ring conformation (Alvarez-Larena et al., 1995).

Chemical Properties and Reactions

  • Research into novel pyrazolo[3,4-b]pyridin-3-ol derivatives has led to the synthesis of compounds via cyclization reactions, offering insights into their molecular structures and theoretical computational studies. These works provide a basis for understanding the electronic and structural characteristics of such compounds (Shen et al., 2014).

Potential Applications

  • The exploration of polycyclic pyridines, including the synthesis of pyridothienopyrimidines and pyridothienotriazines, indicates a growing interest in developing novel organic compounds with potential applications in various fields such as materials science and pharmaceuticals (Hussein et al., 2000).

Advanced Materials Development

  • Studies on soluble polyimides with polyalicyclic structures derived from similar bicyclic compounds underscore the importance of these materials in creating high-performance polymers with excellent thermal and optical properties. This research is indicative of the potential utility of (3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-1-one derivatives in material science (Itamura et al., 1993).

Mechanism of Action

The mechanism of action of pyridine derivatives can vary depending on their specific structure and the context in which they are used. Some pyridine derivatives have been found to have anticancer activity, potentially due to their ability to inhibit microtubule polymerization .

Future Directions

The future directions for research on “(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-1-one” and similar compounds could involve further exploration of their potential applications in pharmaceuticals and other fields . This could include the development of new synthesis methods, the study of their mechanisms of action, and the investigation of their safety and efficacy in various contexts.

properties

IUPAC Name

(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-7-6-1-2-8-3-5(6)4-9-7/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHNWTSCXPCOMK-WDSKDSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1C(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]2[C@H]1C(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rac-(3ar,7ar)-octahydro-1h-pyrrolo[3,4-c]pyridin-1-one

CAS RN

868585-36-8
Record name rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one
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